2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
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Overview
Description
2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic compound featuring a piperidine moiety, a thiazolopyrimidine core, and a fluorophenylacetamide group
Mechanism of Action
Mode of Action
Without specific information on the compound’s targets, it’s challenging to describe its exact mode of action. Based on its structural features, it’s plausible that the compound could bind to its target(s) and modulate their activity, leading to downstream effects .
Biochemical Pathways
The exact biochemical pathways affected by this compound are currently unknown. Given the compound’s structure, it’s possible that it could interfere with multiple pathways, depending on its specific targets .
Pharmacokinetics
These properties would significantly impact the compound’s bioavailability, determining how much of the compound reaches its target after administration .
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. Without specific information on the compound’s targets and mode of action, it’s difficult to predict how these factors might impact its activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide involves multiple steps:
Formation of the Thiazolopyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Piperidine Moiety: This step typically involves nucleophilic substitution reactions where the piperidine ring is introduced.
Attachment of the Fluorophenylacetamide Group: This can be done through amide bond formation using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and automated synthesis platforms to streamline the process.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine moiety.
Reduction: Reduction reactions can be performed on the thiazolopyrimidine core.
Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like halogens or nitro groups under acidic conditions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce various functional groups onto the aromatic ring.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.
Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.
Comparison with Similar Compounds
Similar Compounds
Piperidine Derivatives: Compounds like piperidinones and spiropiperidines.
Thiazolopyrimidine Derivatives: Compounds with similar core structures but different substituents.
Fluorophenylacetamide Derivatives: Compounds with variations in the acetamide group or the aromatic ring.
Uniqueness
The uniqueness of 2-{[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl}-N-(4-fluorophenyl)acetamide lies in its combination of these three distinct moieties, which may confer unique biological and chemical properties not found in other compounds.
Properties
IUPAC Name |
2-[[6-ethyl-2-(4-methylpiperidin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-5-yl]sulfanyl]-N-(4-fluorophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O2S2/c1-3-27-19(29)17-18(24-20(31-17)26-10-8-13(2)9-11-26)25-21(27)30-12-16(28)23-15-6-4-14(22)5-7-15/h4-7,13H,3,8-12H2,1-2H3,(H,23,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAYDGUURCHKFPU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(N=C(S2)N3CCC(CC3)C)N=C1SCC(=O)NC4=CC=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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